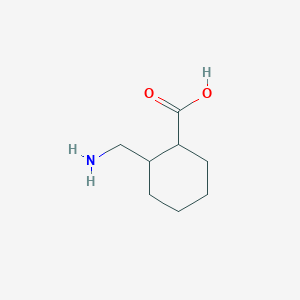

2-(Aminomethyl)cyclohexanecarboxylic acid

Description

Significance in Contemporary Organic and Bioorganic Chemistry Research

2-(Aminomethyl)cyclohexanecarboxylic acid and its isomers, particularly the trans-4-isomer known as tranexamic acid, are significant compounds in modern organic and bioorganic chemistry. nih.govnih.gov Their importance stems from a rigid cyclohexane (B81311) framework that locks the aminomethyl and carboxylic acid groups into well-defined spatial arrangements. This conformational rigidity is a highly desirable feature in the design of molecules intended to interact with biological systems, such as peptidomimetics and enzyme inhibitors. nih.gov The defined stereochemistry of the cis and trans isomers provides a scaffold for creating molecules with specific three-dimensional structures, which is crucial for their interaction with biological targets. osti.gov

In the field of medicinal chemistry, derivatives of (aminomethyl)cyclohexanecarboxylic acid have been synthesized and studied for their biological activity. azjm.org For example, tranexamic acid is a known antifibrinolytic agent that inhibits plasmin. nih.govnih.gov Research has focused on creating derivatives with enhanced absorption and stability. nih.gov The cyclohexane core serves as a bioisostere for other cyclic structures, and its substitution allows for the fine-tuning of physicochemical properties. The development of synthetic routes to produce specific isomers, such as the trans-isomer, is an active area of research, often involving catalytic hydrogenation of aromatic precursors like p-aminomethylbenzoic acid. google.comgoogle.com These synthetic efforts highlight the compound's role as a valuable building block for more complex pharmaceutical agents. google.com

The structural properties of these compounds are summarized in the table below.

| Property | Data |

| Chemical Formula | C8H15NO2 |

| Molecular Weight | 157.21 g/mol |

| Isomers | cis and trans |

| Key Functional Groups | Aminomethyl, Carboxylic Acid |

| Core Structure | Cyclohexane |

Historical Development and Evolution of Research on Cyclohexane Derivatives

The study of cyclohexane derivatives is deeply rooted in the history of organic chemistry and the development of conformational analysis. ic.ac.uk Initially, in the late 19th century, cyclohexane was thought to be a planar molecule, which would have implied significant angle strain. masterorganicchemistry.com In 1890, Hermann Sachse was the first to propose that the cyclohexane ring is not flat but exists in non-planar, strain-free forms, specifically the "chair" and "boat" conformations. ic.ac.ukwikipedia.org However, his ideas were not widely accepted at the time.

It was not until 1918 that Ernst Mohr, using X-ray diffraction data from diamond, provided evidence supporting Sachse's chair conformation. ic.ac.uk This marked a pivotal moment in understanding the three-dimensional nature of cyclic molecules. The concept of conformational analysis was later revolutionized by Derek H. R. Barton in the 1950s, for which he shared the Nobel Prize in 1969. ic.ac.ukrsc.org Barton's work established that the chemical reactivity of a substituent on a cyclohexane ring depends on whether it occupies an axial or equatorial position. wikipedia.org This principle became fundamental to stereochemistry and the prediction of reaction outcomes in organic synthesis. ic.ac.uk

The evolution of this field has been driven by advancements in both theoretical understanding and analytical techniques. The ability to analyze and predict the most stable conformation of substituted cyclohexanes is now a cornerstone of organic chemistry. wikipedia.orgbyjus.com This historical foundation has enabled chemists to design and synthesize complex molecules, including pharmaceuticals like this compound derivatives, with precise control over their three-dimensional shape, which is essential for their biological function. azjm.orgresearchgate.net Research continues to explore the physical and biological properties of various cyclohexane derivatives, building on more than a century of foundational discoveries. icm.edu.pl

| Milestone | Contributor/Concept | Year | Significance |

| Proposal of non-planar cyclohexane | Hermann Sachse | 1890 | First to propose the strain-free chair and boat conformations. ic.ac.ukwikipedia.org |

| Vindication of chair conformation | Ernst Mohr | 1918 | Used the structure of diamond to support Sachse's theory. ic.ac.uk |

| Development of Conformational Analysis | Derek Barton | 1950 | Explained the relationship between conformation and reactivity of substituents (axial vs. equatorial). ic.ac.ukrsc.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H15NO2 |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

2-(aminomethyl)cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C8H15NO2/c9-5-6-3-1-2-4-7(6)8(10)11/h6-7H,1-5,9H2,(H,10,11) |

InChI Key |

XOISOAJGMXHXPL-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C(C1)CN)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Classical and Established Synthetic Routes

Traditional synthetic approaches to 2-(Aminomethyl)cyclohexanecarboxylic acid and its analogs often rely on robust and well-understood chemical transformations of readily available starting materials.

Aminomethylation and Subsequent Oxidation Approaches

One conceptual pathway involves the introduction of an aminomethyl group onto a cyclohexene (B86901) precursor, followed by oxidation. The Mannich reaction is a classic example of an aminomethylation, where a substrate is reacted with formaldehyde (B43269) and a primary or secondary amine. u-szeged.hu For instance, an organocatalytic asymmetric α-aminomethylation of cyclohexanones can be achieved using aminomethyl ethers, which generate the necessary iminium salts in situ. researchgate.net This creates a β-amino carbonyl compound. researchgate.net Subsequent chemical steps would be required to transform the ketone functionality into a carboxylic acid and modify the ring saturation if starting from a cyclohexene derivative. This multi-step process would involve oxidation and potentially reduction steps to yield the final saturated carboxylic acid.

A more direct and historically significant classical route to aminomethyl-cyclohexanecarboxylic acids involves the catalytic hydrogenation of the corresponding aminomethyl benzoic acid precursor. google.com This method, while not strictly an aminomethylation/oxidation sequence on a cyclohexane (B81311) ring, is an established industrial process for producing related isomers like trans-4-(aminomethyl)cyclohexanecarboxylic acid. google.comgoogle.com In this approach, the aromatic ring of a compound like p-aminomethylbenzoic acid is reduced to a cyclohexane ring using a catalyst, typically ruthenium on a carbon support, under hydrogen pressure. google.comgoogle.com

| Catalyst | Solvent/Conditions | Temperature | Pressure | Key Finding | Reference |

|---|---|---|---|---|---|

| Ruthenium Metal | Aqueous NaOH | 155°C | 100 kg/cm² | Provides high purity and yield for the 4-isomer. | google.com |

| 5% Ruthenium on Activated Carbon | Aqueous NaOH | 80-150°C | 150 kg/cm² | Effective for reducing p-aminomethylbenzoic acid. | google.com |

Reductive Amination Strategies from Cyclohexanone (B45756) Precursors

Reductive amination, also known as reductive alkylation, is a highly versatile and widely used method for forming amines from carbonyl compounds. wikipedia.org This strategy is directly applicable to the synthesis of this compound, starting from a suitable cyclohexanone precursor bearing a carboxylic acid or a protected carboxyl group at the 2-position.

The process typically occurs in a one-pot reaction under neutral or weakly acidic conditions. wikipedia.org It involves two key steps:

Imine Formation: The cyclohexanone derivative reacts with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, to form an intermediate hemiaminal. This hemiaminal then reversibly loses a molecule of water to form an imine. wikipedia.orgnih.gov

Reduction: The intermediate imine is then reduced in situ by a reducing agent to form the final amine. wikipedia.orgnih.gov

A variety of reducing agents can be employed, with sodium cyanoborohydride and sodium triacetoxyborohydride (B8407120) being common laboratory-scale reagents. wikipedia.org Catalytic hydrogenation can also be used for the reduction step. wikipedia.org Biocatalytic approaches using enzymes like imine reductases (IREDs) have also been developed, offering high selectivity. nih.gov

Overview of Key Reaction Pathways and Mechanisms

The mechanisms underpinning these classical routes are well-established.

Reductive Amination Mechanism: The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon of the cyclohexanone precursor, leading to a hemiaminal intermediate. Under weakly acidic conditions, the hydroxyl group of the hemiaminal is protonated, facilitating its elimination as water and forming a transient iminium ion, which deprotonates to the imine. The reducing agent then delivers a hydride to the electrophilic carbon of the imine, yielding the final 2-(aminomethyl)cyclohexane-carboxylic acid product. wikipedia.org

Catalytic Hydrogenation of Aromatic Precursors: In the synthesis starting from an aminomethyl benzoic acid, the mechanism involves heterogeneous catalysis. The aromatic ring adsorbs onto the surface of the metal catalyst (e.g., Ruthenium). google.comnih.gov Hydrogen molecules also adsorb onto the catalyst surface and dissociate into hydrogen atoms. These atoms are then sequentially added to the carbons of the aromatic ring, breaking the double bonds and resulting in a saturated cyclohexane ring. google.comnih.gov The conditions, such as the presence of a strong alkali, can influence the stereochemical outcome, favoring the formation of the trans isomer in the case of the 4-substituted analog. google.com

Stereoselective Synthesis of Isomers

Creating specific stereoisomers (enantiomers or diastereomers) of this compound is critical for pharmaceutical applications. Asymmetric synthesis methods are employed to control the formation of new chiral centers. wikipedia.org

Enantioselective Catalysis and Asymmetric Synthesis

Enantioselective synthesis, or asymmetric synthesis, is a chemical reaction that preferentially forms one enantiomer or diastereomer over another. wikipedia.org This is achieved by using a chiral influence, such as a chiral catalyst, that lowers the activation energy for the formation of one stereoisomer compared to the other. wikipedia.org

Asymmetric Catalysis: This approach utilizes small amounts of a chiral catalyst to generate large quantities of an enantioenriched product. wikipedia.org Both chiral metal complexes and organocatalysts are used. researchgate.netwikipedia.org For the synthesis of this compound, asymmetric reductive amination is a powerful technique. nih.gov This can be achieved using chiral catalysts that selectively reduce one face of the prochiral imine intermediate. nih.gov For example, imine reductase (IRED) enzymes can catalyze asymmetric reductive aminations with high enantioselectivity. nih.gov Similarly, the asymmetric hydrogenation of a suitable enamine precursor using a chiral metal catalyst, such as one based on rhodium or ruthenium with chiral ligands, is a viable strategy. nih.gov

Organocatalysis: Chiral small organic molecules, such as amino acids and their derivatives, can also catalyze enantioselective transformations. researchgate.net An example is the direct asymmetric Mannich reaction between a cyclohexanone and an aminomethyl ether, catalyzed by a chiral amino acid, which can produce β-amino carbonyl compounds with high enantiomeric excess (75-99% ee). researchgate.net This product would then be a chiral precursor to the target molecule.

| Approach | Description | Example Application | Reference |

|---|---|---|---|

| Enantioselective Catalysis | Uses a chiral catalyst to favor the formation of one stereoisomer. | Asymmetric hydrogenation of an enamine or reduction of an imine using a chiral metal complex or an enzyme (IRED). | nih.govwikipedia.org |

| Organocatalysis | Uses small chiral organic molecules as catalysts. | Amino acid-catalyzed asymmetric Mannich reaction of cyclohexanone to create a chiral β-amino ketone precursor. | researchgate.net |

Chiral Auxiliary-Mediated Approaches and Chiral Pool Strategies

Chiral Auxiliary-Mediated Synthesis: This method involves temporarily incorporating a chiral molecule, known as a chiral auxiliary, into the starting material. tcichemicals.com The auxiliary directs the stereochemical outcome of a subsequent reaction by creating a diastereomeric intermediate, where one reaction pathway is sterically or electronically favored. tcichemicals.comnih.gov After the desired chiral center has been established, the auxiliary is cleaved and can often be recovered for reuse. nih.gov For example, a chiral amine like (S)-1-phenylethylamine could be used to form a chiral imine from a cyclohexanone precursor. rsc.org Subsequent reduction would proceed diastereoselectively, and removal of the phenylethyl group would yield the enantiomerically enriched product.

Chiral Pool Synthesis: This strategy utilizes naturally occurring, inexpensive, and enantiomerically pure compounds, such as amino acids, sugars, or terpenes, as starting materials. tcichemicals.comslideshare.net The inherent chirality of the starting material is incorporated into the final product through a series of chemical transformations. While a direct chiral pool synthesis for this compound would depend on identifying a suitable and readily available chiral precursor, the principle remains a cornerstone of asymmetric synthesis. tcichemicals.com

Unified Synthetic Routes to All Stereoisomers

While a single, universally adopted unified route for all stereoisomers of this compound is not extensively detailed in a single piece of literature, a strategic approach can be constructed based on methodologies developed for analogous compounds, such as the stereoisomers of 2-aminocyclopentanecarboxylic acid (ACPC). nih.govresearchgate.net Such a strategy would likely involve an initial diastereoselective synthesis to obtain a mixture of cis and trans isomers, followed by separation and subsequent enantiomeric resolution.

A plausible unified synthetic pathway could commence with the reductive amination of a suitable ketoester precursor. This approach allows for the introduction of a chiral auxiliary, which can direct the stereochemical outcome of the reduction. The resulting diastereomeric mixture of amino esters can then be separated by chromatography or selective crystallization. Subsequent hydrolysis of the separated esters would yield the corresponding cis and trans carboxylic acids.

To obtain all four stereoisomers, a key step would be the resolution of the enantiomers for both the cis and trans diastereomers. This can be achieved through the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. For instance, in the synthesis of ACPC stereoisomers, dibenzoyl-L-tartaric acid has been successfully employed to isolate specific stereopure intermediates. nih.gov

An alternative strategy for accessing the cis isomers involves a [2+2] cycloaddition reaction. For example, the reaction between a cyclic olefin and N-chlorosulfonyl isocyanate can produce a β-lactam, which can then be hydrolyzed to the cis-β-amino acid. acs.org

Optimization and Scalability of Synthetic Procedures

The transition from laboratory-scale synthesis to industrial production of this compound isomers requires rigorous optimization of reaction conditions to enhance efficiency, yield, and purity.

Key to a scalable synthesis is the optimization of catalytic processes. For instance, in the synthesis of tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid), the hydrogenation of p-aminomethylbenzoic acid is a critical step. The choice of catalyst and reaction conditions significantly impacts the yield and the ratio of cis to trans isomers. Ruthenium-based catalysts have been shown to be effective for this transformation. google.comgoogle.com

The table below summarizes key parameters and their impact on yield in analogous hydrogenation reactions.

| Parameter | Condition | Impact on Yield and Isomer Ratio | Reference |

| Catalyst | Ruthenium on carbon | High yield of the desired cyclohexane ring | google.comgoogle.com |

| Temperature | 80-150 °C | Optimal range for conversion and minimizing side reactions | google.com |

| Hydrogen Pressure | 50-150 kg/cm ² | Sufficient for efficient reduction | google.com |

| Solvent | Strong acid or alkali | Promotes reduction and isomerization to the trans isomer | google.com |

This table is generated based on data from analogous hydrogenation reactions and serves as an illustrative guide for optimization.

Achieving high stereochemical purity is paramount. The diastereomeric ratio of cis to trans isomers can be influenced by the reaction conditions. In the synthesis of related cyclic amino acids, it has been demonstrated that the initially formed cis-adduct can be epimerized to the more stable trans-isomer. researchgate.net This isomerization can be promoted by adjusting the temperature and the basicity of the reaction medium. acs.org

For example, treatment with sodium ethoxide in ethanol (B145695) can shift the equilibrium in favor of the trans isomer. acs.org Careful control of the temperature during this epimerization is crucial, as higher temperatures may not necessarily improve the cis/trans ratio and could lead to side reactions. acs.org

The purification of the final products is also a critical step for ensuring high purity. Recrystallization is a common and effective method for purifying the desired stereoisomer. For instance, repeated crystallizations from solvents like acetonitrile (B52724) have been used to obtain pure hydrobromide salts of amino esters. acs.org

Derivatization and Functionalization Strategies

The amino and carboxylic acid groups of this compound provide versatile handles for further derivatization and functionalization, enabling its incorporation into more complex molecules.

To facilitate selective reactions at the carboxylic acid group or for use in peptide synthesis, the amino group is typically protected. The most common protecting groups are tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc).

The Boc group is introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under basic conditions. This protecting group is stable under a wide range of conditions but can be readily removed with a strong acid.

The Fmoc group is often preferred for solid-phase peptide synthesis due to its base-lability, allowing for milder deprotection conditions. It is typically introduced using Fmoc-N-hydroxysuccinimide (Fmoc-OSu) in the presence of a base. acs.org Convenient and reliable large-scale procedures for the Fmoc protection of various amino acids, including trans-4-(aminomethyl)cyclohexanecarboxylic acid, have been developed, often yielding the product in excellent yields without the need for extractive workup. acs.org

The regioselective introduction of substituents onto the cyclohexane ring of this compound allows for the synthesis of a diverse range of derivatives with tailored properties. While specific examples for this particular molecule are not abundant, general strategies for the C-H functionalization of cycloalkanes can be applied.

One approach involves the use of directing groups to guide the functionalization to a specific position. For instance, the carboxylic acid group itself can act as a traceless directing group for the regioselective C-H bond functionalization of cycloalkanes. This strategy has been employed for the transannular γ-arylation of cycloalkane carboxylic acids. nih.gov

Another strategy involves the synthesis of substituted precursors that are then converted to the desired this compound derivative. For example, starting with a substituted cyclohexene, a sequence of reactions including epoxidation and ring-opening can lead to the regioselective introduction of hydroxyl groups. nih.gov The subsequent conversion of other functional groups on the ring would then provide the desired substituted amino acid. These approaches open up possibilities for creating a library of novel compounds based on the this compound scaffold.

Synthesis of Advanced Ligands (e.g., Azo-functionalized)

The synthesis of advanced ligands incorporating the this compound scaffold has been explored to develop novel compounds with specific functional properties. A notable example is the creation of azo-functionalized ligands, which are of interest due to the versatile applications of azo compounds in areas such as dyes, pigments, and functional materials. rdd.edu.iqresearchgate.net

A specific acidic azo ligand, 4-[(2-Amino-4-phenylazo)-methyl]-cyclohexane carboxylic acid, has been synthesized utilizing a derivative of the core molecule, namely trans-4-(aminomethyl)cyclohexanecarboxylic acid, also known as tranexamic acid. rdd.edu.iqresearchgate.netuobaghdad.edu.iq The synthesis involves a diazotization-coupling reaction, a standard method for preparing azo compounds. chemmethod.com

The synthetic process begins with the diazotization of trans-4-(aminomethyl)cyclohexanecarboxylic acid. rdd.edu.iqresearchgate.netuobaghdad.edu.iq This intermediate diazonium salt is then reacted with 3-aminophenol (B1664112) to yield the final azo ligand. rdd.edu.iqresearchgate.netuobaghdad.edu.iq This procedure results in the formation of a fine brown, amorphous powder. rdd.edu.iq The resulting ligand is reported to be soluble in water and DMSO, with even greater solubility in ethanol, and it remains stable in the presence of air. rdd.edu.iqresearchgate.net

The characterization of this newly synthesized azo ligand was performed using various spectroscopic and analytical techniques, including UV-Vis, FTIR, ¹H-NMR, and LC-Mass spectrometry, along with microelemental analysis (C.H.N.O.). rdd.edu.iqresearchgate.netuobaghdad.edu.iq These analyses confirmed the structure of the synthesized compound. rdd.edu.iq For instance, ¹H-NMR spectroscopy in DMSO-d6 showed characteristic peaks attributed to the protons of the cyclohexane ring and the newly formed azo linkage. rdd.edu.iqresearchgate.net

The physical properties and analytical data for the synthesized azo ligand, designated as LH₂, are summarized in the table below.

Data sourced from the Iraqi Journal of Science. rdd.edu.iq

This synthetic strategy demonstrates a viable pathway for modifying the this compound structure to incorporate photoactive and coordination-capable azo moieties. Such advanced ligands have potential applications in the development of new metal complexes and functional materials. rdd.edu.iq The study also proceeded to synthesize metal complexes with Ni(II), Pd(II), and Pt(IV) using this azo ligand, indicating its utility as a chelating agent. rdd.edu.iqresearchgate.netuobaghdad.edu.iq

Table of Compounds Mentioned

Conformational Analysis and Structural Characterization

Spectroscopic Investigations of Molecular Conformation

Spectroscopic methods provide direct experimental evidence of the molecule's preferred shapes and internal dynamics, both in solution and in the solid state.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the solution-state structure of molecules like 2-(Aminomethyl)cyclohexanecarboxylic acid. By analyzing the chemical shifts, coupling constants, and through-space interactions, researchers can deduce the relative orientation of atoms within the molecule.

Table 1: Representative ¹H-NMR Chemical Shift Data for a Derivative of 2-Aminocyclohexane Carboxylic Acid Data derived from Fmoc-trans-2-aminocyclohexane carboxylic acid in DMSO. rsc.org

| Proton Group | Chemical Shift (δ, ppm) | Multiplicity |

| Cyclohexane (B81311) -CH₂- | 0.80 – 0.92 | m |

| Cyclohexane (CH₂)₃, CH | 1.10 – 1.87 | m |

Note: This table is interactive. Click on column headers to sort.

The coupling constants between adjacent protons yield information about dihedral angles, helping to define the chair or boat-like conformations of the cyclohexane backbone. In aqueous solutions, NMR studies as a function of pH can also reveal the presence of intramolecular hydrogen bonds, which significantly influence the compound's preferred conformation. rsc.org

Circular Dichroism (CD) spectroscopy is an essential tool for analyzing the chiral nature and secondary structure of molecules, especially when they are part of larger, ordered structures like oligomers or peptides. wisc.edulibretexts.org The technique measures the differential absorption of left and right circularly polarized light. libretexts.org

For oligomers of trans-2-aminocyclohexanecarboxylic acid, CD spectroscopy in the far-UV region (190-240 nm) is particularly informative. wisc.edu This spectral region is sensitive to the conformation of the amide backbone. Studies have shown that hexamers of (S,S)-trans-2-aminocyclohexanecarboxylic acid exhibit a distinct CD spectrum with a maximum at 217 nm, which is characteristic of a helical secondary structure. wisc.edu This has been identified as a 14-helix, a structure defined by 14-membered rings formed by hydrogen bonds. wisc.edu

Vibrational Circular Dichroism (VCD), which extends CD into the infrared region, provides even more detailed conformational information. nih.gov VCD is sensitive to the vibrational modes of the molecule and can be used to study the 3D structure of small cyclic peptides containing 2-aminocyclohexanecarboxylic acid. nih.gov A powerful approach involves comparing the experimental VCD spectra with theoretical spectra generated from quantum chemical computations, such as Density Functional Theory (DFT). nih.gov The strong agreement between experimental and computed spectra validates the proposed 3D structures derived from NMR and molecular modeling, confirming the utility of VCD in detailed conformational studies. nih.gov

Table 2: Characteristic Circular Dichroism Features for trans-2-Aminocyclohexanecarboxylic Acid Oligomers in Methanol wisc.edu

| Oligomer | Key Spectral Feature | Inferred Structure |

| Dimer | Weak signal | Less defined structure |

| Trimer | Developing signal | Partial helical character |

| Tetramer | Clear signal minimum | Formation of stable secondary structure |

| Hexamer | Strong signal maximum (~217 nm) | Stable 14-helix conformation |

Note: This table is interactive. You can filter the data by entering keywords in the search box below.

Fourier-Transform Infrared (FT-IR) spectroscopy is highly effective for characterizing functional groups and, crucially, for probing hydrogen bonding interactions. The vibrational frequencies of O-H, N-H, and C=O bonds are particularly sensitive to their involvement in hydrogen bonds. libretexts.org

In carboxylic acids, the O-H stretch of the carboxyl group typically appears as a very broad absorption band in the 2500–3300 cm⁻¹ region. libretexts.org The C=O stretching vibration is observed between 1710 and 1760 cm⁻¹. libretexts.org The precise position of this peak can distinguish between free (monomeric) carboxyl groups, which absorb at higher wavenumbers (around 1760 cm⁻¹), and hydrogen-bonded (dimeric) groups, which absorb at lower wavenumbers (around 1710 cm⁻¹). libretexts.org

For this compound, the potential for intramolecular hydrogen bonding between the aminomethyl proton donor and the carbonyl oxygen acceptor can be investigated using FT-IR. nih.gov By measuring spectra in dilute, non-polar solutions, intermolecular hydrogen bonding is minimized, allowing for the detection of intramolecular interactions. Such bonding would lead to shifts in the N-H and C=O stretching frequencies compared to analogues where this interaction is not possible. nih.gov The presence and strength of these hydrogen bonds are critical factors in stabilizing specific conformations. nih.gov

Table 3: Typical Infrared Absorption Frequencies for Functional Groups in this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Influence of Hydrogen Bonding |

| Carboxylic Acid O-H | Stretch | 2500–3300 (very broad) | Inherent to dimeric/polymeric H-bonding |

| Carboxylic Acid C=O | Stretch | 1710–1760 | Shifts to lower frequency |

| Amine N-H | Stretch | 3300–3500 | Shifts to lower frequency and broadens |

| C-H (alkane) | Stretch | 2850–2960 | Generally insensitive |

Note: This table is interactive. Click on column headers to sort.

Computational Chemistry and Molecular Modeling

Computational methods are indispensable complements to experimental techniques, providing insights into the structural properties, energetics, and dynamics of molecules at an atomic level.

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. mdpi.com It is widely applied to predict molecular geometries, vibrational frequencies, and electronic properties with high accuracy. mdpi.commdpi.com

For compounds like this compound, DFT calculations are used to optimize the geometry of various possible conformers (e.g., chair conformations with axial or equatorial substituents) and to determine their relative energies. nih.gov This allows for the identification of the most stable, lowest-energy structures.

Furthermore, DFT is instrumental in spectroscopic analysis. Theoretical vibrational frequencies calculated via DFT can be compared with experimental FT-IR spectra to aid in the assignment of complex spectral bands. mdpi.com Similarly, as mentioned previously, DFT is used to compute theoretical VCD spectra, which are then compared against experimental results to confirm the absolute configuration and solution-state conformation of chiral molecules. nih.gov The B3LYP functional with a 6-31G(d) basis set is a common level of theory for such calculations, providing a good balance between accuracy and computational cost. nih.gov Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can also provide insights into the molecule's chemical reactivity. nih.gov

While DFT is excellent for static structures, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are used to explore the conformational landscape and dynamic behavior of molecules over time. mdpi.comnih.gov MD simulations model the molecule as a collection of atoms connected by springs (bonds) and governed by a force field, solving Newton's equations of motion to simulate atomic movements over time. nih.gov

For this compound and its peptide derivatives, MD simulations can map the potential energy surface, revealing the different stable conformations and the energy barriers between them. nih.gov A typical simulation involves placing the molecule in a solvent box (e.g., water or DMSO) and running the simulation for a duration of nanoseconds. rsc.org The resulting trajectory, a "movie" of atomic motion, can be analyzed to identify persistent structural motifs, such as intramolecular hydrogen bonds, and to understand the flexibility of the cyclohexane ring. nih.govresearchgate.net The structural ensembles generated from MD simulations can be clustered and compared with experimental data, for example, by calculating average inter-proton distances and comparing them to those derived from NMR ROESY experiments. rsc.org This integrated approach provides a robust and dynamic picture of the molecule's behavior in solution. nih.gov

Table 4: Comparison of Computational Chemistry Methods

| Method | Primary Application | Information Provided | Typical Timescale/System Size |

| Density Functional Theory (DFT) | Electronic structure and energetics | Optimized geometries, relative energies, vibrational frequencies, electronic properties (HOMO/LUMO) | Static (no time), small to medium molecules |

| Molecular Dynamics (MD) | Conformational dynamics and stability | Trajectories of atomic motion, conformational landscapes, interaction energies, structural flexibility | Nanoseconds to microseconds, large systems (thousands of atoms) |

Note: This table is interactive. You can filter the data by entering keywords in the search box below.

Prediction and Elucidation of Preferred Conformational States

The conformational landscape of this compound is primarily dictated by the inherent flexibility of its cyclohexane ring. To minimize angular and torsional strain, the cyclohexane moiety predominantly adopts a chair conformation. The stability of the molecule is then determined by the spatial arrangement of its two substituents: the aminomethyl (-CH₂NH₂) group and the carboxylic acid (-COOH) group. These substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

Generally, chair conformations that place bulky substituents in the more spacious equatorial positions are energetically favored, as this minimizes steric hindrance, particularly unfavorable 1,3-diaxial interactions. The conformational preference is analyzed for both cis and trans isomers.

trans-isomer: In the trans configuration, the substituents are on opposite sides of the cyclohexane ring. The most stable conformation is the diequatorial (e,e) form, where both the aminomethyl and carboxylic acid groups reside in equatorial positions. This arrangement avoids significant steric clashes. The alternative diaxial (a,a) conformation is highly disfavored due to severe 1,3-diaxial interactions.

cis-isomer: In the cis configuration, the substituents are on the same side of the ring. This necessitates that one group is in an axial position while the other is equatorial (a,e). Two such chair conformations can exist and interconvert through a ring-flip. The preferred conformer will be the one that places the larger of the two substituents in the equatorial position. Given the similar steric bulk of the -COOH and -CH₂NH₂ groups, an equilibrium between the two (a,e) conformers is expected in solution.

The following table summarizes the predicted conformational states for the isomers of this compound.

| Isomer | Conformation | Carboxylic Acid Position | Aminomethyl Position | Predicted Relative Stability |

|---|---|---|---|---|

| trans | Diequatorial | Equatorial (e) | Equatorial (e) | Most Stable |

| trans | Diaxial | Axial (a) | Axial (a) | Least Stable |

| cis | Axial/Equatorial | Axial (a) | Equatorial (e) | Stable (in equilibrium) |

| cis | Equatorial/Axial | Equatorial (e) | Axial (a) | Stable (in equilibrium) |

Solid-State Structural Elucidation via X-ray Crystallography

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, researchers can calculate a map of electron density and thereby deduce atomic positions, bond lengths, and bond angles with high precision.

While a specific crystal structure for this compound is not publicly available, the crystallographic data from closely related compounds, such as isomers of aminocyclohexanecarboxylic acid, provide valuable insight into the expected solid-state structure. For instance, studies on analogous compounds confirm the chair conformation of the cyclohexane ring in the solid state and reveal how molecules pack together in the crystal lattice.

The table below presents representative crystallographic data for cis-4-ammoniocyclohexanecarboxylate hemihydrate, a structural isomer, to illustrate the type of detailed information obtained from an X-ray diffraction study.

| Crystallographic Parameter | Reported Value for cis-4-ammoniocyclohexanecarboxylate |

|---|---|

| Chemical Formula | C₇H₁₃NO₂·0.5H₂O |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Unit Cell a (Å) | 18.113 |

| Unit Cell b (Å) | 6.335 |

| Unit Cell c (Å) | 14.881 |

| Unit Cell β (°) | 110.18 |

| Volume (ų) | 1602.8 |

Analysis of Intramolecular and Intermolecular Interactions

In the solid state, this compound is expected to exist as a zwitterion, where the carboxylic acid proton is transferred to the amino group, resulting in a carboxylate (-COO⁻) and an ammonium (B1175870) (-CH₂NH₃⁺) group. These charged groups are pivotal in forming extensive and robust hydrogen bonding networks that define the crystal structure.

The ammonium group serves as a hydrogen bond donor, while the oxygen atoms of the carboxylate group act as acceptors. This allows for the formation of strong N-H···O intermolecular hydrogen bonds. These interactions typically link adjacent molecules in a head-to-tail fashion, creating chains or more complex three-dimensional networks.

In the cis-isomer, the proximity of the aminomethyl and carboxylic acid groups may also allow for the formation of an intramolecular hydrogen bond, which could influence its preferred conformation. However, intermolecular hydrogen bonding is generally the dominant force in the crystal packing of amino acids.

The analysis of the crystal structure of cis-4-ammoniocyclohexanecarboxylate reveals a detailed hydrogen-bonding scheme where N⁺—H⋯O—C—O⁻ interactions link zwitterionic molecules into extended chains. This serves as an excellent model for the interactions expected in the 2-substituted isomer.

| Donor (D) — H ··· Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | Angle (D-H···A) (°) |

|---|---|---|---|---|

| N—H ··· O | ~0.91 | ~1.84 | ~2.75 | ~174 |

| N—H ··· O | ~0.93 | ~1.84 | ~2.76 | ~171 |

| N—H ··· O | ~0.87 | ~2.09 | ~2.94 | ~169 |

Non-covalent interactions are crucial for the stabilization of molecular conformations and crystal packing. wikipedia.org For this compound, the most significant non-covalent interactions are hydrogen bonds and electrostatic (ionic) interactions, as discussed previously.

The investigation of π-π stacking is not applicable to this molecule. π-π stacking is an attractive, non-covalent interaction that occurs between aromatic rings; since this compound is a purely aliphatic compound lacking any aromatic moieties, it cannot participate in such interactions.

Peptidomimetic Design and Foldamer Chemistry

Utilization as a Conformationally Constrained Amino Acid Building Block

2-(Aminomethyl)cyclohexanecarboxylic acid, a γ-amino acid often abbreviated as γAmc, is a valuable building block in peptidomimetic design due to its inherent structural rigidity. Unlike linear amino acids which possess considerable conformational flexibility, the cyclohexane (B81311) ring in γAmc restricts the available range of backbone torsion angles. This pre-organization is a key feature of conformationally restricted amino acids, which are pivotal in designing synthetic peptides that mimic the secondary structures of natural proteins, such as turns, helices, and sheets. By reducing the entropic penalty associated with folding, the incorporation of such constrained residues can lead to more stable and well-defined three-dimensional structures. The fixed spatial relationship between the aminomethyl and carboxylic acid groups on the cyclohexane scaffold provides a predictable element for constructing complex molecular architectures.

Induction and Stabilization of Defined Secondary Structures

The true utility of this compound in foldamer chemistry lies in its remarkable ability to induce and stabilize specific, predictable secondary structures. The stereochemistry of the cyclohexane ring and the substitution pattern are critical determinants of the resulting conformation.

Helical Foldamers (e.g., 12-Helices, β-Helices)

Oligomers of cyclic amino acids are well-known for their propensity to form stable helical structures, often referred to as foldamers. While the closely related β-amino acid, trans-2-aminocyclohexanecarboxylic acid (trans-ACHC), is known to form robust 14-helices, computational studies indicate that oligopeptides of γ-amino acids with a cyclohexyl constraint, such as this compound (γAmc), can also adopt similar helical conformations. nih.gov Although the 14-helix foldamers of γAmc and the related 2-aminocyclohexylacetic acid (γAc₆a) exhibit similar mean backbone torsion angles and helical parameters, differences in helix handedness and other structural features can arise due to the distinct placement of the cyclohexyl constraint relative to the peptide backbone. nih.gov This highlights how subtle changes in the monomer structure can be used to control the macroscopic properties of the resulting helical foldamer.

β-Turn and γ-Turn Formation

Beyond helices, this compound has been identified as an effective inducer of turn structures, which are crucial for reversing the direction of a peptide chain. Computational design studies have shown that a dipeptide of γAmc can form a stable β-turn structure. researchgate.net Specifically, a dipeptide with (2S,3S)-(2R,3R) configurations forms a turn in water that closely resembles a type II' β-turn found in α-peptides. researchgate.net This capability allows it to be used as a β-turn mimic, for instance, in the design of β-hairpins. researchgate.net The specific stereochemical arrangement is paramount; a dipeptide with homochiral (2S,3S)-(2S,3S) configurations, by contrast, is more suited for incorporation into other motifs. researchgate.net

| Dipeptide Stereochemistry | Predicted Secondary Structure | Mimicked Natural Structure |

| (2S,3S)-(2R,3R) γAmc | Stable β-Turn | Type II' β-Turn |

| (2S,3S)-(2S,3S) γAmc | Component of larger motifs | N/A (Motif-dependent) |

Engineered Sheet Structures and Supramolecular Assemblies

While the induction of helices and turns by this compound is documented, its role in forming extended β-sheet structures within peptides is less established. Peptides composed of other constrained cyclic amino acids are known to promote sheet formation and subsequent self-assembly into higher-order structures like nanofibers. However, direct evidence for γAmc-containing peptides forming engineered sheets is not prominent in the current literature. In a related context, crystal structure analysis of a Schiff base derivative of the isomeric trans-4-(aminomethyl)cyclohexanecarboxylic acid has shown that individual molecules can assemble into sheet-like layers in the solid state through a network of hydrogen bonds. This suggests that the underlying cyclohexyl scaffold does not preclude the formation of extended, sheet-like supramolecular assemblies, though this has yet to be extensively demonstrated in a peptidic context for the 1,2-substituted isomer.

Structure-Property Relationships in Peptidomimetic Systems

The research into this compound underscores a clear and powerful relationship between the monomer's structure and the resulting properties of the peptidomimetic system.

Key structure-property determinants include:

Stereochemistry : As demonstrated in turn formation, the absolute and relative stereochemistry of the chiral centers on the cyclohexane ring directly dictates the preferred secondary structure. Heterochiral dipeptides ((2S,3S)-(2R,3R)) are predicted to form well-defined turns, while homochiral arrangements favor other conformations. researchgate.net

Constraint Position : The location of the cyclic constraint relative to the peptide backbone influences the type and stability of secondary structures. Computational comparisons between oligomers of this compound (γAmc) and 2-aminocyclohexylacetic acid (γAc₆a) show that while both can form 14-helices, they differ in other helical preferences and handedness. nih.gov This indicates that the precise positioning of the aminomethyl and carboxyl groups on the ring is a critical design parameter.

These relationships allow for a rational, bottom-up approach to peptide design. By selecting the appropriate stereoisomer and substitution pattern of the γAmc building block, researchers can engineer foldamers with a high degree of control over their three-dimensional shape and, by extension, their function.

Molecular Interactions and Mechanistic Insights

Enzyme Interaction Mechanisms

Competitive Inhibition of Enzyme Activity (e.g., Plasminogen Activation)

2-(Aminomethyl)cyclohexanecarboxylic acid is recognized as a potent inhibitor of plasminogen activation. oipub.comnih.gov This inhibitory action is crucial for its role as an antifibrinolytic agent. The compound does not directly inhibit plasmin but rather interferes with the conversion of plasminogen to plasmin. nih.gov It achieves this by binding to the lysine (B10760008) binding sites within the kringle domains of plasminogen. nih.gov This binding competitively blocks the attachment of plasminogen to the fibrin (B1330869) clot, thereby preventing its activation by tissue plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA). nih.gov Studies have shown that the trans-isomer of 4-(aminomethyl)cyclohexanecarboxylic acid (tranexamic acid), a closely related compound, is the biologically active form responsible for this antifibrinolytic activity. nih.gov The inhibitory effect of aminomethyl cyclohexane (B81311) carboxylic acid can be observed at concentrations as low as 10⁻⁴M. oipub.com

Molecular Binding and Modulation of Enzyme Active Sites (e.g., Cyclooxygenase, Acetylcholinesterase, Aromatase)

Cyclooxygenase (COX): The interaction of carboxylic acid-containing compounds with cyclooxygenase (COX) enzymes is a cornerstone of nonsteroidal anti-inflammatory drug (NSAID) activity. nih.gov The carboxylate group of substrates like arachidonic acid forms a critical salt bridge with a positively charged arginine residue (Arg-120) at the entrance of the COX active site channel. nih.gov This interaction is essential for anchoring the substrate in a productive conformation for catalysis. nih.gov While direct studies on this compound's interaction with COX are not extensively detailed in the provided results, the presence of the carboxylic acid moiety suggests a potential for similar interactions. Derivatization of the carboxylate group in NSAIDs has been shown to convert nonselective inhibitors into highly selective COX-2 inhibitors by fostering new interactions within the enzyme's active site. nih.gov

Acetylcholinesterase (AChE): The active site of acetylcholinesterase (AChE) features two main subsites: an anionic site and an esteratic subsite. wikipedia.org The anionic subsite is responsible for binding the positive quaternary amine of acetylcholine, primarily through interactions with a gorge lined by 14 aromatic amino acid residues. wikipedia.org The presence of an aminomethyl group in this compound, which can be protonated to carry a positive charge, suggests a potential binding interaction with this anionic subsite. The specificity of binding is also influenced by the size and charge of the ligand's tailgroup. nih.gov

Aromatase: Aromatase (cytochrome P450 19A1) converts androgens to estrogens and is a key target in breast cancer therapy. nih.govnih.gov Its active site contains a heme group and is characterized by both hydrophobic and polar regions. mdpi.com Inhibitors of aromatase, such as anastrozole (B1683761) and letrozole, interact with the enzyme through coordination with the heme iron and hydrogen bonds with key residues like Asp-309 and Thr-310. nih.govnih.gov While specific binding data for this compound with aromatase is not available in the search results, the potential for interaction would depend on the ability of its functional groups to form favorable contacts within the complex active site.

Role of Specific Functional Groups in Enzyme Recognition

The distinct functional groups of this compound—the aminomethyl group and the carboxylic acid group—are pivotal for its molecular recognition by enzymes.

Carboxylic Acid Group: This group is fundamental for interactions with enzymes that recognize acidic substrates. In enzymes like COX, the carboxylate anion forms strong ionic bonds (salt bridges) with positively charged residues such as arginine, which is a primary determinant of binding affinity and orientation. nih.gov In restriction endonucleases, carboxylate groups in the active site are crucial for binding the essential Mg²⁺ cofactor. nih.gov

Aminomethyl Group: The primary amine of the aminomethyl group can be protonated to form a positively charged ammonium (B1175870) cation. This positive charge is critical for binding to anionic sites in enzymes like acetylcholinesterase, which accommodates the quaternary amine of its natural substrate, acetylcholine. wikipedia.org In the context of plasminogen, this positively charged group mimics the side chain of lysine, allowing it to bind to the lysine-binding sites and exert its inhibitory effect. nih.gov The spatial arrangement of the amino and carboxyl groups is crucial, as seen in many enzyme-ligand interactions where a precise fit is required for activity. nih.gov

Receptor Binding and Modulation Studies

Interactions with GABAergic Receptor Systems (e.g., GABA-A Receptor Antagonism)

Research has demonstrated that the related compound, tranexamic acid (4-(aminomethyl)cyclohexanecarboxylic acid), acts as a competitive antagonist at GABA-A receptors. nih.gov It binds to the γ-aminobutyric acid (GABA) binding site on the receptor complex. nih.gov Instead of activating the receptor, it blocks the GABA-induced influx of chloride ions, with a reported IC₅₀ of 7.1 +/- 3.1 mM. nih.gov This antagonistic action inhibits the normal inhibitory function of GABA in the central nervous system, which can lead to hyperexcitability. nih.gov Given the structural similarity, this compound may exhibit comparable interactions with the GABAergic system. GABA-A receptors are ligand-gated ion channels, and their modulation by various compounds is a key area of neuropharmacology. medchemexpress.com

Binding to Glutamatergic Receptor Subtypes (e.g., NMDA, AMPA, mGlu Receptors)

The glutamatergic system, with its various receptor subtypes, is the primary excitatory neurotransmitter system in the brain. tocris.com

NMDA Receptors: Studies on tranexamic acid have shown that it does not interfere with N-methyl-D-aspartate (NMDA) receptors. nih.gov NMDA receptors are complex ion channels that require both glutamate (B1630785) and a co-agonist like glycine (B1666218) or D-serine to activate. nih.gov The structure of NMDA receptor antagonists is diverse, with some compounds binding to the glutamate site, others to the glycine site, and some blocking the ion channel directly. nih.gov

AMPA Receptors: α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors mediate fast synaptic transmission. tocris.com Glutamate binds within a deep cleft between two domains of the receptor, and the stability of this cleft closure, often stabilized by hydrogen bonds, influences agonist affinity and efficacy. nih.govresearchgate.net There is no direct evidence from the provided search results to suggest that this compound binds to AMPA receptors.

mGlu Receptors: Metabotropic glutamate (mGlu) receptors are G-protein-coupled receptors that modulate synaptic transmission. tocris.com Competitive ligands for mGlu receptors typically contain an α-amino acid moiety and an acidic functional group, arranged in a spatial conformation similar to that of glutamate. tocris.com Derivatives of 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid have been identified as potent and selective agonists for the mGlu₃ receptor subtype, highlighting the importance of the bicyclic scaffold for mGlu receptor interaction. nih.gov While specific studies on this compound are lacking, its amino acid-like structure suggests a potential, though unconfirmed, for interaction with mGlu receptor subtypes.

Interactive Data Table: Receptor Interaction Summary

| Receptor System | Receptor Subtype | Interaction Type | Observed Effect of Related Compounds | Reference |

|---|---|---|---|---|

| GABAergic | GABA-A | Competitive Antagonism | Blocks GABA-induced chloride ion flux (IC₅₀: 7.1 +/- 3.1 mM for tranexamic acid) | nih.gov |

| Glutamatergic | NMDA | No significant interaction | Tranexamic acid does not interfere with NMDA receptors | nih.gov |

| Glutamatergic | AMPA | Data not available | - | |

| Glutamatergic | mGlu | Potential for interaction | Derivatives of related bicyclic compounds show high affinity for mGlu₃ | nih.gov |

Theoretical and Computational Approaches to Molecular Recognition

To explore the hypothetical interaction between this compound and integrin receptors, various computational methods can be employed. These approaches provide valuable insights into the molecular basis of ligand-target interactions, guiding the design of new and more potent therapeutic agents.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govresearchgate.netmdpi.com This method can be used to simulate the interaction of this compound with the binding pocket of various integrin subtypes. The process involves generating a multitude of possible conformations of the ligand within the receptor's active site and scoring them based on their binding affinity.

Successful docking requires an accurate three-dimensional structure of the target receptor, which can be obtained from X-ray crystallography or NMR spectroscopy, or predicted using homology modeling. mdpi.com The results of molecular docking simulations can provide information on the binding mode, binding energy, and key interacting residues, thereby elucidating the potential for this compound to act as an integrin antagonist.

Quantum chemical calculations offer a more detailed and accurate description of the electronic interactions between a ligand and its target receptor. nih.govmdpi.com These methods can be used to calculate the binding energy of the this compound-integrin complex with high precision. By analyzing the electron density distribution and electrostatic potential, quantum chemistry can reveal the nature of the chemical bonds and non-covalent interactions that contribute to binding specificity.

These calculations can help in understanding why a particular ligand binds to a specific receptor and can be used to predict how modifications to the ligand's structure might affect its binding affinity and selectivity.

The static picture provided by molecular docking can be further refined using more advanced computational techniques like molecular dynamics (MD) simulations. nih.govresearchgate.netirbbarcelona.orgmdtutorials.comnih.gov MD simulations model the dynamic behavior of the protein-ligand complex over time, taking into account the flexibility of both the ligand and the receptor. nih.gov

These simulations can reveal important information about the stability of the complex, the role of solvent molecules in the binding process, and the conformational changes that may occur upon ligand binding. By providing a more realistic representation of the biological system, advanced modeling techniques can offer deeper insights into the mechanism of action of potential drug candidates like this compound.

Structure-Activity Relationship (SAR) Elucidation at the Molecular Level

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying the chemical structure of a compound to understand how these changes affect its biological activity. nih.gov For this compound, SAR studies would involve synthesizing and testing a series of analogs to identify the key structural features required for a desired biological effect, such as integrin antagonism.

For instance, studies on derivatives of the related compound tranexamic acid have explored how modifications to the molecule affect its absorption and antifibrinolytic activity. nih.gov Similarly, research on cyclohex-1-ene-1-carboxylic acid derivatives has established relationships between their chemical structure and their anti-inflammatory and antimicrobial properties. mdpi.com

A systematic SAR study of this compound analogs could involve:

Modification of the cyclohexane ring: Introducing substituents or altering the ring conformation to probe the importance of its shape and hydrophobicity.

Alteration of the aminomethyl group: Modifying its length, basicity, or replacing it with other functional groups to understand its role in receptor binding.

Derivatization of the carboxylic acid group: Esterification or amidation to assess the importance of the acidic proton and the carbonyl group for activity.

The data obtained from such studies would be invaluable for designing more potent and selective modulators of biological targets.

Advanced Applications in Materials Science and Supramolecular Chemistry

Supramolecular Assembly and Self-Organization

Supramolecular chemistry relies on non-covalent interactions to construct large, well-ordered structures from smaller molecular components. The bifunctional nature of 2-(Aminomethyl)cyclohexanecarboxylic acid, possessing both a hydrogen bond donor (amino group) and a hydrogen bond acceptor/donor (carboxylic acid group), makes it an excellent candidate for programmed self-assembly.

Low-molecular-mass organic gelators (LMOGs) are small molecules that can self-assemble in organic solvents to form three-dimensional networks, entrapping the solvent and creating a semi-solid material known as an organogel. nih.govrsc.org The driving forces behind this assembly are typically non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. mdpi.comnih.gov

Derivatives of this compound can function as effective organogelators. The intermolecular hydrogen bonding between the amide and carboxylic acid groups, coupled with van der Waals interactions among the hydrophobic cyclohexane (B81311) rings, facilitates the self-assembly process. nih.govmdpi.com This assembly often leads to the formation of elongated, one-dimensional fibrillar structures. As these fibers grow and entangle, they create a network that immobilizes the solvent, resulting in gelation. mdpi.comresearchgate.net The chirality and rigid conformation of the cyclohexane backbone can influence the packing of the molecules, leading to the formation of helical or twisted fibrillar structures. mdpi.com Upon removal of the solvent, these networks can be preserved as xerogels, with scanning electron microscopy often revealing the intricate, porous network of self-assembled fibers. mdpi.com

The formation of these supramolecular structures is driven by a combination of key interactions:

| Driving Force | Description |

|---|---|

| Hydrogen Bonding | Intermolecular interactions between the amino and carboxylic acid moieties create directional, strong linkages, initiating the self-assembly process. nih.gov |

| Van der Waals Forces | Hydrophobic interactions between the cyclohexane backbones contribute to the stability and packing of the assembled structures. mdpi.com |

| Acid-Base Interactions | The potential for proton transfer between the carboxylic acid and amino group can lead to salt formation, introducing strong electrostatic interactions that guide assembly. nih.govrsc.org |

Beyond gelation, the self-assembly of this compound derivatives can be harnessed to create highly ordered molecular assemblies. The defined stereochemistry of the cyclohexane ring acts as a blueprint, directing the spatial arrangement of the molecules into predictable patterns. For instance, calculations and spectroscopic data have shown that cyclohexane-based monomers can self-assemble into supramolecular helices, with the chirality of the monomer dictating the handedness of the resulting helix. mdpi.com

In the realm of host-guest chemistry, this compound can act as a guest molecule, fitting into the cavity of a larger host molecule. rsc.orgnih.gov The size and shape of the cyclohexane ring allow it to interact favorably with hydrophobic cavities of hosts like cyclodextrins, while the amino and carboxylate groups can form specific hydrogen bonds or electrostatic interactions with the host's rim. rsc.org These interactions are central to applications in areas such as molecular recognition, sensing, and the development of stimuli-responsive systems. nih.gov The formation of these host-guest complexes is governed by the principle of molecular complementarity, where the guest's size, shape, and chemical properties match those of the host's binding site.

Development as Scaffolds for Novel Chemical Entities

In medicinal chemistry and drug discovery, a molecular scaffold is a core structure upon which various functional groups can be appended to create a library of new compounds. nih.gov this compound is an exemplary scaffold due to its rigid, three-dimensional cyclohexane core, which provides a predictable and conformationally constrained framework. nih.govresearchgate.net

This compound has been utilized as a building block for γ-peptides, which are oligomers of γ-amino acids. Due to the constrained Cα-Cβ bond within the cyclohexane ring, peptides incorporating this scaffold can adopt stable, well-defined secondary structures. nih.gov Computational studies have demonstrated that dipeptides of this compound can form stable β-turn structures, which are crucial motifs in protein folding and molecular recognition. nih.gov These designed foldamers can mimic the structures of natural peptides and have potential applications in the development of novel therapeutics. For instance, these motifs have been computationally incorporated into analogues of bioactive peptides like gramicidin (B1672133) S, where they successfully replicate the native structure and hydrogen bonding patterns. nih.gov The use of such amino acid-based hubs is a versatile strategy for the construction of complex, multifunctional molecules. mdpi.com

| Scaffold Feature | Advantage in Chemical Design |

| Rigid Cyclohexane Core | Provides conformational stability and a predictable 3D geometry for appended functional groups. |

| Defined Stereochemistry | Allows for precise control over the spatial orientation of substituents, crucial for biological activity. |

| Bifunctional Nature | The amino and carboxyl groups serve as versatile handles for further chemical modification and peptide synthesis. |

Application as Chiral Auxiliaries in Asymmetric Transformations

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgnih.gov After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. An effective chiral auxiliary should be readily available in enantiopure form, attach and detach easily without racemization, and provide high diastereoselectivity in the key chemical step. wikipedia.org

While direct examples of this compound as a chiral auxiliary are not extensively documented, its structural features make it a highly promising candidate. The rigid chiral framework of the cyclohexane ring is analogous to other successful auxiliaries like trans-2-phenyl-1-cyclohexanol. wikipedia.org The amino and carboxylic acid groups provide convenient points for attachment to a substrate, for example, through the formation of an amide bond. Once attached, the bulky cyclohexane ring can effectively shield one face of the reactive center (e.g., an enolate), directing the approach of a reagent to the opposite face and thereby controlling the formation of a new stereocenter. This strategy is commonly employed in stereoselective alkylation and aldol (B89426) reactions using oxazolidinone auxiliaries, which also rely on a rigid chiral environment to direct reactions. nih.gov

Utility in Coordination Chemistry for Metal Complex and Polymer Formation

The presence of both an amino group and a carboxylate group makes this compound an excellent ligand for coordinating with metal ions. wikipedia.org Amino acids commonly act as bidentate ligands, binding to a metal center through both the nitrogen of the amino group and an oxygen of the carboxylate group to form a stable five-membered chelate ring. wikipedia.org This N,O-bidentate coordination is a fundamental binding mode in bioinorganic chemistry. nih.gov

Research on the closely related trans-4-(aminomethyl)cyclohexanecarboxylic acid has shown its ability to form stable complexes with various transition metals, including Ni(II), Pd(II), and Pt(IV). researchgate.net These complexes exhibit defined stoichiometries, such as 1:1 or 1:2 metal-to-ligand ratios, and adopt specific coordination geometries. researchgate.net

Furthermore, when each this compound molecule coordinates to two different metal centers, it can act as a bridging ligand, leading to the formation of coordination polymers. nih.gov These are extended networks of metal ions linked by organic ligands. mdpi.comrsc.org The structure and dimensionality (1D, 2D, or 3D) of the resulting polymer are influenced by the coordination preference of the metal ion, the stereochemistry of the ligand, and the reaction conditions. nih.gov Such materials are of significant interest for their potential applications in catalysis, gas storage, and molecular magnetism.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways and Methodologies

The development of efficient, stereoselective, and scalable synthetic routes is paramount for the broader application of 2-(Aminomethyl)cyclohexanecarboxylic acid derivatives. While established methods exist, future research will likely focus on innovative strategies that offer improved yields, reduced environmental impact, and access to a wider diversity of analogs.

Key areas of exploration include:

Chemo-enzymatic Synthesis : The integration of enzymatic steps into chemical synthesis workflows presents a powerful approach to achieve high stereoselectivity, which is often challenging with traditional chemical catalysis. nih.gov Future pathways may employ enzymes for kinetic resolution of racemic intermediates or for stereoselective transformations of the cyclohexane (B81311) ring, such as hydroxylation or epoxidation, leading to highly functionalized and chirally pure products. nih.govresearchgate.net

Asymmetric Catalysis : The use of chiral catalysts to control the stereochemistry during the formation of the cyclohexane ring or the introduction of functional groups is a promising avenue. This could involve transition-metal-catalyzed hydrogenations or cycloaddition reactions that establish the desired cis or trans stereochemistry with high enantiomeric excess.

Continuous Flow Chemistry : For large-scale production, converting batch processes to continuous flow systems can offer significant advantages in safety, efficiency, and consistency. mdpi.com Research into developing robust flow-based syntheses for this compound and its protected derivatives, such as the Fmoc-protected version used in peptide synthesis, will be crucial for industrial applications. acs.org

Novel Precursor Development : Investigation into alternative starting materials and building blocks could open up new synthetic routes. nih.gov For instance, methodologies starting from readily available bicyclic β-lactams have shown promise for producing various regio- and stereoisomers of aminocyclohexanecarboxylic acids. researchgate.net

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Structural Insights

A thorough understanding of the three-dimensional structure and conformational dynamics of this compound is critical for rational drug design and materials engineering. The integration of high-resolution analytical techniques with powerful computational modeling will provide unprecedented insights into its molecular behavior.

Future research in this area will likely involve:

High-Resolution Spectroscopy : Advanced spectroscopic methods are indispensable for detailed structural analysis. longdom.org While standard techniques like 1D NMR and basic mass spectrometry are routinely used, future studies will increasingly employ more sophisticated methods. nih.gov Two-dimensional NMR techniques (COSY, HSQC, NOESY) can elucidate the precise connectivity and spatial proximity of atoms, confirming the stereochemistry of the cyclohexane ring. High-resolution mass spectrometry can provide exact mass measurements, aiding in the unambiguous identification of complex derivatives. nih.gov

Computational Modeling : Quantum mechanics and molecular dynamics simulations are powerful tools for exploring conformational landscapes and predicting molecular properties. mdpi.comnih.gov Computational studies can determine the relative stability of different chair and boat conformations of the cyclohexane ring and predict how substituents influence this equilibrium. mdpi.com

X-ray Crystallography : Obtaining single-crystal X-ray structures provides definitive proof of the solid-state conformation and intermolecular interactions. Such data is invaluable for validating computational models and understanding packing arrangements in crystalline materials.

Hirshfeld Surface Analysis : This computational technique, applied to crystallographic data, allows for the visualization and quantification of intermolecular interactions, providing deep insights into how molecules interact with their neighbors in a crystal lattice. mdpi.com

The table below summarizes how these advanced techniques can be applied to gain deeper structural insights.

| Technique | Type | Information Gained |

| Nuclear Magnetic Resonance (NMR) | Spectroscopic | Precise 3D structure, stereochemistry, conformational dynamics in solution. |

| High-Resolution Mass Spectrometry (HRMS) | Spectroscopic | Exact molecular weight and elemental composition for unambiguous identification. |

| X-ray Crystallography | Structural | Definitive solid-state conformation, bond lengths, bond angles, and intermolecular packing. |

| Density Functional Theory (DFT) | Computational | Electronic structure, conformational stability, reaction energetics, and predicted spectral properties. |

| Hirshfeld Surface Analysis | Computational | Visualization and quantification of intermolecular interactions within a crystal structure. |

Design of Next-Generation Peptidomimetic Scaffolds with Tuned Conformations

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability and bioavailability. nih.govlifechemicals.com The conformationally constrained cyclohexane ring of this compound makes it an excellent building block for creating rigid scaffolds that can mimic secondary peptide structures like β-turns. nih.govrsc.org

Future design strategies will focus on:

Stereochemical Control : The relative orientation of the aminomethyl and carboxylic acid groups (cis vs. trans) dictates the spatial projection of these functionalities. Systematically synthesizing and incorporating both cis and trans isomers into peptide chains will allow for the fine-tuning of the resulting peptidomimetic's conformation to achieve optimal binding to biological targets.

Ring Functionalization : Introducing additional substituents onto the cyclohexane ring can create more complex and diverse scaffolds. These substituents can be used to modulate solubility, provide additional points of interaction with a biological target, or serve as handles for attaching other molecular probes.

Oligomer Development (Foldamers) : Assembling multiple this compound units into short oligomers, or "foldamers," could lead to the creation of novel, stable secondary structures that mimic larger peptide motifs like helices or sheets. The predictable folding patterns of these oligomers would be dictated by the stereochemistry of the constituent monomers.

The table below illustrates how the stereochemistry of the scaffold can influence the orientation of functional groups, thereby "tuning" the conformation for peptidomimetic design.

| Isomer Configuration | Relative Position of Functional Groups | Potential Mimicry |

| cis-Isomer | Groups are on the same face of the ring, leading to a more compact structure. | Can enforce tight turns in a peptide backbone, mimicking specific types of β-turns. |

| trans-Isomer | Groups are on opposite faces, resulting in a more extended, linear structure. | Can act as a rigid spacer or mimic extended peptide conformations. |

Mechanistic Elucidation of Complex Biological Interactions at the Molecular Level

A fundamental goal of future research is to understand precisely how molecules derived from this compound interact with their biological targets. This requires a detailed, molecular-level picture of the binding events that underpin their biological activity.

Key research directions include:

Target Identification and Validation : While the related compound tranexamic acid (the trans-4 isomer) is known to act as an antifibrinolytic by binding to plasminogen, the specific targets for the 2-isomer are less characterized. wikipedia.org Future work will involve screening for new biological targets to uncover novel therapeutic applications. Its structural similarity to GABA suggests potential activity at neuronal receptors. nih.gov

Structural Biology of Complexes : Co-crystallizing derivatives with their target proteins (e.g., enzymes, receptors) and solving the 3D structure is the gold standard for understanding binding. This reveals the precise orientation of the molecule in the active site and identifies key interactions such as hydrogen bonds, salt bridges, and hydrophobic contacts.

Biophysical Interaction Studies : Techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can be used to quantify the binding affinity (how tightly the molecule binds) and the thermodynamics of the interaction, providing a more complete picture of the binding event.

Computational Docking and Molecular Dynamics : In conjunction with experimental data, computational simulations can model the binding process, predict binding poses, and estimate binding free energies. These simulations can also reveal the dynamic behavior of the molecule-protein complex over time, highlighting how molecular flexibility contributes to the interaction.

The well-studied mechanism of tranexamic acid serves as a powerful template for these future investigations. It functions as a synthetic analog of lysine (B10760008) and reversibly binds to lysine receptor sites on plasminogen, preventing its conversion to plasmin and thereby stabilizing fibrin (B1330869) clots. wikipedia.org Elucidating similar high-resolution mechanisms for this compound derivatives is a critical step toward the rational design of next-generation therapeutic agents.

Q & A

Basic Research Questions

Q. What are the key structural features of 2-(aminomethyl)cyclohexanecarboxylic acid, and how do they influence its reactivity in organic synthesis?

- The compound contains a cyclohexane ring with an aminomethyl (-CH₂NH₂) and carboxylic acid (-COOH) group. The rigid cyclohexane backbone imposes conformational constraints, affecting steric interactions and hydrogen-bonding potential. For example, the cis/trans isomerism of substituents (e.g., amino and carboxyl groups) can alter solubility and reactivity . Methodologically, nuclear magnetic resonance (NMR) and X-ray crystallography are used to resolve stereochemistry, while computational models (e.g., density functional theory) predict electronic properties .

Q. What synthetic routes are commonly employed to prepare this compound derivatives?

- Synthesis often involves multi-step organic reactions, such as:

- Cyclohexene functionalization : Ring-opening of epoxides or halogenation followed by nucleophilic substitution .

- Salt formation : Reaction with HCl to produce hydrochloride salts, enhancing stability for pharmaceutical applications .

- Protection/deprotection strategies : Use of benzyl or tert-butoxycarbonyl (Boc) groups to preserve reactive sites during synthesis .

- Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical for yield and purity .

Q. How is the purity of this compound validated in experimental settings?

- Analytical techniques : High-performance liquid chromatography (HPLC) with UV detection, mass spectrometry (MS), and melting point analysis.

- Spectroscopic characterization : Infrared (IR) spectroscopy for functional group identification and NMR for stereochemical confirmation .

Advanced Research Questions

Q. How does the stereochemistry of this compound impact its biological activity?

- The cis/trans configuration of substituents on the cyclohexane ring influences binding affinity to biological targets. For example:

- Cis isomers may exhibit enhanced rigidity, favoring interactions with enzyme active sites .

- Trans isomers could improve solubility or reduce steric hindrance in membrane transport .

Q. What computational models are used to predict the solvation free energy and reactivity of this compound?

- The SMD solvation model integrates solute electron density and solvent descriptors (dielectric constant, surface tension) to calculate solvation free energies. This model is validated against experimental data for 2821 solvation cases, achieving errors <1 kcal/mol for neutrals .

- Molecular dynamics simulations assess conformational stability in aqueous vs. nonpolar solvents, guiding solvent selection for synthesis .

Q. How do structural analogs of this compound compare in drug design applications?

- Key analogs and their applications :

| Compound | Structural Difference | Application |

|---|---|---|

| L-Proline | Natural cyclic amino acid | Protein structure modulation |

| Tranexamic acid | Trans-4-(aminomethyl)cyclohexanecarboxylic acid | Antifibrinolytic agent |